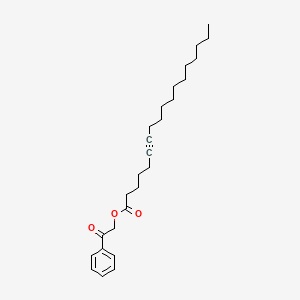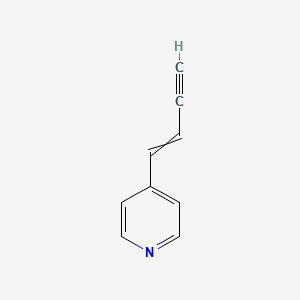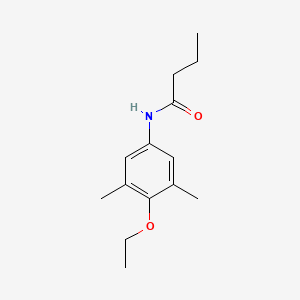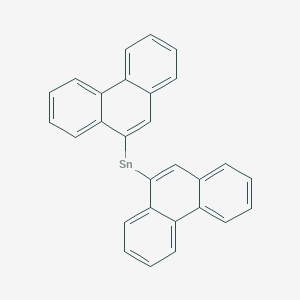![molecular formula C9H20N8 B14364911 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of hydrazine and guanidine functional groups, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine typically involves multi-step organic reactions. One common approach is the condensation reaction between a hydrazine derivative and a guanidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and yield. After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in halogenated compounds or other substituted derivatives.
科学研究应用
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Guanidine derivatives: Compounds with similar guanidine functional groups.
Uniqueness
What sets 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine apart from similar compounds is its combination of both hydrazine and guanidine groups, which imparts unique reactivity and potential applications. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets.
属性
分子式 |
C9H20N8 |
|---|---|
分子量 |
240.31 g/mol |
IUPAC 名称 |
2-[1-(diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine |
InChI |
InChI=1S/C9H20N8/c1-2-3-4-5-7(15-17-9(12)13)6-14-16-8(10)11/h6H,2-5H2,1H3,(H4,10,11,16)(H4,12,13,17) |
InChI 键 |
ZRFNEIDBKUEGMD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=NN=C(N)N)C=NN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)


![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)



![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)


